2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
Description
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a benzothiazole-derived hydrazone featuring a sulfanyl bridge connecting the benzothiazole core to an acetohydrazide moiety. The E-configuration of the imine bond ensures optimal spatial orientation for interactions with biological targets. This compound belongs to a class of molecules studied for their diverse pharmacological properties, including anticonvulsant activity, as demonstrated in the 6 Hz psychomotor seizure test . The presence of the 3-methylphenyl group contributes to moderate lipophilicity, influencing its pharmacokinetic profile.
Properties
CAS No. |
303105-77-3 |
|---|---|
Molecular Formula |
C17H15N3OS2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15N3OS2/c1-12-5-4-6-13(9-12)10-18-20-16(21)11-22-17-19-14-7-2-3-8-15(14)23-17/h2-10H,11H2,1H3,(H,20,21)/b18-10+ |
InChI Key |
SQPHFICAWWGEPY-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Thioether Formation | Na₂CO₃, EtOH, 80°C | 78 | 95% | Byproduct elimination |
| Hydrazide Synthesis | N₂H₄·H₂O, glacial HOAc | 62 | 93% | Over-hydrolysis avoidance |
| Schiff Base Formation | EtOH, H⁺, reflux | 68 | 97% | E/Z isomer separation |
Microwave-Assisted Synthesis (Alternative Approach)
Recent advancements employ microwave irradiation to accelerate the condensation step:
Purification and Characterization
Purification Techniques :
-
Recrystallization : Ethanol/water (1:1) for intermediates; petroleum ether/ethyl acetate (3:1) for the final product.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for challenging separations.
Characterization Data :
Mechanistic Insights
-
Schiff Base Formation : Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the hydrazide –NH₂ group.
-
Stereochemical Control : The E-isomer is thermodynamically favored due to reduced steric clash between the benzothiazole and 3-methylphenyl groups.
Challenges and Optimization Strategies
-
Byproduct Formation :
-
Scale-Up Limitations :
-
Solvent Selection :
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, molecular weights, biological activities, and synthesis yields, based on the provided evidence:
Key Structural and Functional Insights:
Hydroxyl groups () improve solubility via hydrogen bonding but may reduce metabolic stability . Halogenated derivatives () exhibit enhanced antimicrobial and anti-inflammatory activities due to electronegativity and halogen bonding .
Biological Activity :
- The target compound’s anticonvulsant activity is comparable to benzothiazole carbamates (), though less potent than fluorinated hydrazones () in antimicrobial contexts .
- Diclofenac hybrids () demonstrate superior anti-inflammatory activity, attributed to the dual action of hydrazone and dichloroaniline moieties .
Synthesis Efficiency :
- Yields for hydrazones range from 59–80% , with higher efficiencies observed in reactions using glacial acetic acid catalysis () .
- Benzimidazole derivatives () are synthesized in moderate yields (68–73%), reflecting challenges in steric hindrance from N-alkylation .
Stereochemical Considerations :
- The E-configuration of the imine bond (confirmed via X-ray in ) is critical for maintaining planar geometry and target binding .
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 357.5 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2
Biological Activity Overview
Research indicates that this compound exhibits significant antibacterial and anticancer properties. Below are detailed findings from various studies.
Antibacterial Activity
A study highlighted the compound's effectiveness against several bacterial strains, demonstrating notable Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
The compound showed a mechanism of action involving enzymatic inhibition, specifically targeting the fatty acid synthesis pathway in bacteria, which is crucial for their survival and proliferation.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC values obtained from these studies:
These results indicate that the compound is particularly effective against non-small cell lung cancer cells (NSCLC), suggesting its potential as a therapeutic agent in oncology.
The antibacterial activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Specifically, it has been shown to inhibit the enzyme ecKAS III with an IC of approximately 5.6 µM, indicating a strong interaction with the target enzyme that is critical for bacterial growth and replication .
Case Studies
Several case studies have been conducted to evaluate the compound's efficacy in both antibacterial and anticancer applications:
- Antibacterial Efficacy Against Multi-drug Resistant Strains :
- A clinical study tested the compound against multi-drug resistant strains of Staphylococcus aureus, showing a significant reduction in bacterial load in treated samples compared to controls.
- In Vivo Antitumor Activity :
- In a murine model of cancer, administration of the compound resulted in a marked decrease in tumor size compared to untreated controls, with minimal toxicity observed in normal tissues.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves condensation of 1,3-benzothiazole-2-thiol derivatives with hydrazide intermediates under reflux conditions. Key steps include:
- Thiol activation : Use of polar aprotic solvents (e.g., DMSO) with NaH or K₂CO₃ to deprotonate the thiol group .
- Hydrazone formation : Reaction with 3-methylbenzaldehyde under acidic catalysis (e.g., acetic acid) to form the E-configuration imine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >90% purity .
- Critical Parameters : Temperature control (±2°C) during reflux and stoichiometric precision (1:1 molar ratio of thiol to aldehyde) are essential to minimize side products like Z-isomers or over-oxidized species .
Q. How is the structural configuration of this compound validated, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray crystallography : Resolves the E-configuration of the hydrazone bond and confirms planarity of the benzothiazole ring .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons from the 3-methylphenyl group appear as a singlet at δ 2.35 ppm (CH₃), while the hydrazone NH proton is observed at δ 10.2–10.8 ppm (DMSO-d₆) .
- ¹³C NMR : The thioacetohydrazide carbonyl (C=O) resonates at δ 165–168 ppm .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass within 3 ppm error .
Q. What preliminary biological screening data exist for this compound, and how are assays designed?
- Methodological Answer :
- Antimicrobial assays : Conducted via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values range from 8–64 µg/mL, attributed to the benzothiazole moiety disrupting bacterial membrane integrity .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values of 12–25 µM. Controls include cisplatin and solvent-only blanks .
Advanced Research Questions
Q. How does the electronic structure of the benzothiazole ring influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT calculations : The sulfur atom in the benzothiazole ring exhibits a high electron density (Mulliken charge: −0.45), making it susceptible to electrophilic attack. Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 4.2 eV, correlating with observed reactivity in SNAr reactions .
- Experimental validation : Reactions with methyl iodide (CH₃I) in DMF yield S-methylated derivatives, confirmed via LC-MS .
Q. What crystallographic evidence explains contradictory bioactivity data across studies?
- Methodological Answer :
- Polymorphism analysis : Single-crystal X-ray diffraction identifies two polymorphic forms:
- Form I : Monoclinic (P2₁/c), with intermolecular N–H⋯S hydrogen bonds enhancing stability but reducing solubility .
- Form II : Triclinic (P 1), lacking strong H-bonds, resulting in higher bioavailability but lower thermal stability .
- Bioactivity correlation : Form I shows 30% lower IC₅₀ in anticancer assays due to improved membrane permeability .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- In silico ADMET : Tools like SwissADME predict moderate CYP3A4 inhibition (Probability > 0.7) and high gastrointestinal absorption (BOILED-Egg model: 85% absorption) .
- Metabolite identification : Molecular docking (AutoDock Vina) identifies potential glutathione adducts at the benzothiazole sulfur, suggesting Phase II metabolism as a detoxification pathway .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show negligible effects?
- Methodological Answer :
- Strain variability : Activity against C. albicans (MIC = 16 µg/mL) vs. A. fumigatus (MIC > 128 µg/mL) correlates with ergosterol content in fungal membranes .
- Media composition : RPMI-1640 vs. Sabouraud dextrose agar alters compound solubility, affecting bioavailability. Supplementation with 0.5% Tween-80 enhances activity by 40% .
Methodological Best Practices
- Synthesis : Use Schlenk lines for oxygen-sensitive steps (e.g., thiol activation) to prevent disulfide formation .
- Characterization : Pair NMR with IR spectroscopy to distinguish N–H stretches (3250–3350 cm⁻¹) from O–H bonds (broad peaks at 3400 cm⁻¹) .
- Bioassays : Include chelating agents (e.g., EDTA) in buffer solutions to rule out metal-ion-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
